molecular formula C11H12O5 B3330377 syringoyl methyl ketone CAS No. 6925-65-1

syringoyl methyl ketone

Cat. No.: B3330377
CAS No.: 6925-65-1
M. Wt: 224.21 g/mol
InChI Key: HULVQYKNRRMOBW-UHFFFAOYSA-N
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Description

Syringoyl methyl ketone is an organic compound with the molecular formula C11H12O5. It is a derivative of syringaldehyde and is characterized by the presence of a ketone functional group attached to a syringyl moiety. This compound is of significant interest in the field of lignin chemistry, as it serves as a model substance for studying the chemical structure and reactions of lignin .

Scientific Research Applications

Syringoyl methyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetosyringone involves inducing the expression of virulence A genes and chemotaxis in A. tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .

Future Directions

Acetosyringone is widely used to increase the efficacy of genetic transformation for the creation of genetically modified dicotyledonous and monocotyledonous plants . Future research may focus on its potential applications in plant biology and genetic engineering .

Chemical Reactions Analysis

Types of Reactions: Syringoyl methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Syringoyl methyl ketone is unique due to its specific substitution pattern on the aromatic ring, which includes methoxy and hydroxyl groups. This substitution pattern influences its chemical reactivity and makes it a valuable model compound for lignin research .

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVQYKNRRMOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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